1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): Critical SAR on the N-Benzyl Group and its Impact on CCR5 Antagonist Potency and Bioavailability
A pivotal SAR study of 4-(pyrazolyl)piperidine CCR5 antagonists reveals that truncation of the N-benzyl group to an N-phenyl group results in a measurable divergence in pharmacological properties. The parent compound, 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine, serves as the benchmark for this comparison, where the benzyl substituent is essential for a specific balance of potency and pharmacokinetics . Replacing it with a smaller phenyl group led to a 'dramatically improved oral bioavailability' but 'with reduced activity', a trade-off that would be detrimental for researchers aiming to optimize for target engagement versus systemic exposure [1]. This underscores that the N-benzyl group is not an inert structural feature but a critical determinant of the compound's overall profile.
| Evidence Dimension | Effect of N-Substituent Truncation on CCR5 Antagonist Profile |
|---|---|
| Target Compound Data | Baseline: Potent in vitro anti-HIV-1 activity and moderate oral bioavailability |
| Comparator Or Baseline | Analog with N-phenyl substitution in place of N-benzyl group |
| Quantified Difference | Qualitative change: Dramatically improved oral bioavailability but reduced antiviral activity. |
| Conditions | In vitro CCR5 binding and anti-HIV-1 assays, and in vivo pharmacokinetic studies in animal models. |
Why This Matters
This direct SAR evidence confirms that the N-benzyl group is a critical structural feature; replacing it with a smaller group (like phenyl) will produce a compound with a fundamentally different pharmacological balance, making 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine the preferred choice for programs where balanced potency is required.
- [1] WikiGenes. (n.d.). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Retrieved from https://www.wikigenes.org/e/ref/e/15012997.html View Source
